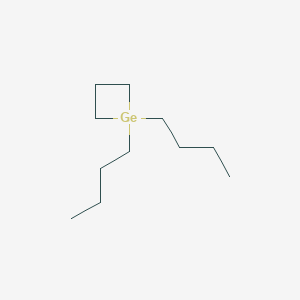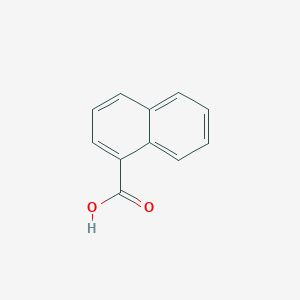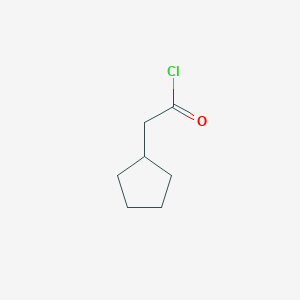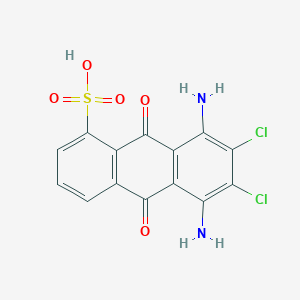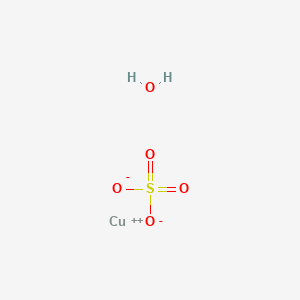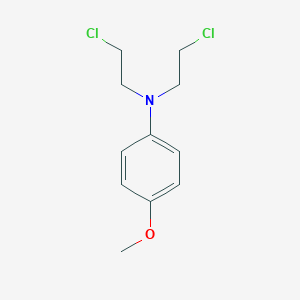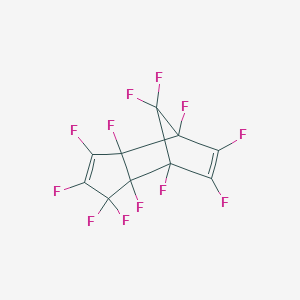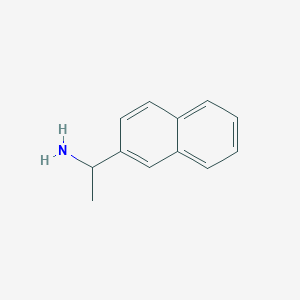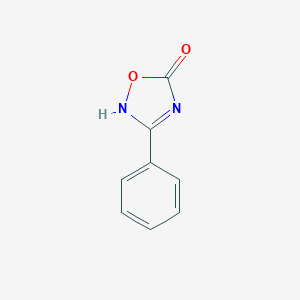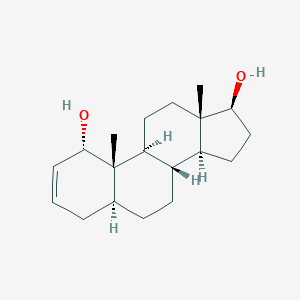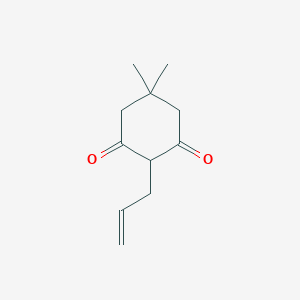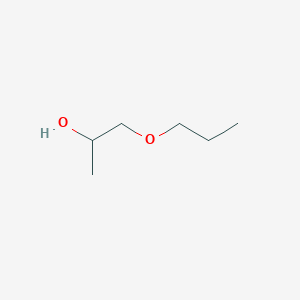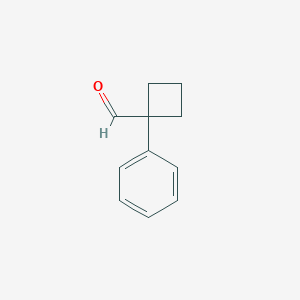
1-Phenyl-cyclobutanecarbaldehyde
Overview
Description
1-Phenyl-cyclobutanecarbaldehyde is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, such as its density, melting point, boiling point, etc., can be found in various chemical databases .Scientific Research Applications
Field: Organic Chemistry
1-phenylcyclobutanecarbaldehyde could potentially be used in the field of organic chemistry, specifically in the synthesis of cyclobutane-containing natural products .
Application Summary
Cyclobutane is a core structure in many complex natural products, including terpenoids, alkaloids, and steroids . These compounds not only have fascinating structures, but also exhibit potent biological activities . The potential application of 1-phenylcyclobutanecarbaldehyde could be in the synthesis of these cyclobutane-containing natural products.
Results or Outcomes
The outcomes of such synthesis processes would be the production of complex natural products containing cyclobutane subunits . These compounds could then be studied for their biological activities, contributing to fields like medicinal chemistry and pharmacology.
Field: Photoredox Catalysis
1-phenylcyclobutanecarbaldehyde could potentially be used in the field of photoredox catalysis .
Application Summary
The compound could be used in the synthesis of bicyclo [1.1.0]butyl radical cations . These radical cations could then be used in [2π+2σ] cycloaddition reactions .
Methods of Application
The compound could be used in photoredox catalysis to promote the single-electron oxidation of bicyclo [1.1.0]butanes . The resulting radical cations could then undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .
Results or Outcomes
The most notable feature of this transformation is the breadth of alkene classes that can be employed, including non-activated alkenes, which have so far been elusive for previous strategies . A rigorous mechanistic investigation, in conjunction with DFT computation, was undertaken in order to better understand the physical nature of bicyclo [1.1.0]butyl radical cations .
properties
IUPAC Name |
1-phenylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECDJPMXUAMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481310 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-cyclobutanecarbaldehyde | |
CAS RN |
1469-83-6 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

